N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a quinoxaline backbone combined with an oxadiazole moiety, which is known for its diverse pharmacological properties.
The compound can be synthesized through various chemical methods, often involving the reaction of specific precursors that contain both the quinoxaline and oxadiazole functionalities. Its unique structure allows it to interact with biological systems, making it a candidate for further pharmacological evaluation.
N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide belongs to the class of oxadiazole derivatives. These compounds are recognized for their roles in medicinal chemistry, particularly in developing agents with anti-inflammatory, antimicrobial, and anticonvulsant properties.
The synthesis of N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide typically involves several key steps:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for monitoring the reaction progress and characterizing the final compound.
The molecular structure of N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide can be represented as follows:
The structure features:
Spectroscopic data such as infrared (IR) and NMR spectra can provide insights into the functional groups present in the molecule. For example:
N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
These reactions can be monitored using chromatographic techniques to analyze product formation and purity. Spectroscopic methods can also confirm structural changes after reactions.
The mechanism of action for N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors involved in inflammation or other pathological processes.
N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide is expected to be a solid at room temperature with moderate solubility in organic solvents due to its lipophilic nature.
Key chemical properties include:
Relevant data regarding stability under different pH conditions and temperatures can also be crucial for practical applications.
N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide has potential applications in:
Recent advances prioritize atom economy and renewable feedstocks for synthesizing the quinoxaline-oxadiazole core. The Ph₃P-I₂-mediated dehydrative cyclization enables one-pot conversion of secondary amides or carboxylic acids to N-substituted amidoximes – pivotal oxadiazole precursors – under mild conditions (25–60°C) with minimal waste (Table 1). This method achieves 70–92% isolated yields for diverse substrates, including sterically hindered analogs, using dichloromethane as a low-toxicity solvent [1]. For the quinoxaline moiety, diol-assisted lignin fractionation provides sustainable aromatic C₂-acetals. These serve as platform chemicals for catalytic amination/cyclization sequences, replacing petrochemical-derived benzaldehyde precursors. Microwave-assisted cyclocondensation in bio-based solvents (e.g., ethyl lactate) further reduces reaction times by 60% while maintaining 85–90% yields [7] [10].
Table 1: Green Oxadiazole Formation via Ph₃P-I₂-Mediated Cyclization
Precursor Type | Conditions | Yield Range (%) | Key Advantages |
---|---|---|---|
Secondary amides | Ph₃P/I₂, Et₃N, CH₂Cl₂, RT, 2h | 75–92 | No metal catalysts |
Carboxylic acids | One-pot amidation/cyclization | 68–85 | Avoids acid chloride intermediates |
Acid chlorides | In situ amide formation → cyclization | 70–88 | Broad substrate scope |
Cascade protocols streamline the installation of the 4-methoxybenzyl (PMB) group at C5 of the oxadiazole ring. A notable three-component reaction combines aroyl hydrazides, 4-methoxybenzaldehyde, and [bis(trifluoroacetoxy)iodo]benzene (PIFA) in acetonitrile, generating 2,5-disubstituted oxadiazoles in a single operation (82% yield). This proceeds via in situ hydrazone formation followed by oxidative cyclization [10]. For unsymmetrical variants, a mechanochemical approach using Ph₃P-I₂ facilitates solvent-free dehydrative coupling between ethyl carbazate and N-acylbenzotriazoles. Subsequent alkylation with 4-methoxybenzyl bromide yields PMB-functionalized oxadiazoles (90% yield, <30 min) without purification intermediates [10]. Photoredox-catalyzed decarboxylative cyclizations using α-oxocarboxylic acids and hypervalent iodine(III) reagents further exemplify efficient cascade designs, achieving 75–88% yields under visible light irradiation [10].
Critical N-acylation of quinoxaline-2-carboxylic acid with the oxadiazole amine requires precision to avoid O-acylation or polymerization. Pd-based systems excel in this transformation: Pd₂(dba)₃/Xantphos (1–2 mol%) with Cs₂CO₃ in toluene enables coupling at 120°C with 91% conversion (Table 2). Key advantages include tolerance of electron-deficient quinoxalines and low catalyst loadings [7]. Alternatively, copper(II) oxide nanoparticles (10 mol%) in DMF catalyze the amidation at 100°C, achieving 87% yield with enhanced recyclability (5 cycles, <5% activity loss) [10]. For acid-sensitive substrates, in situ activation using N,N'-diisopropyl-O-(quinoxaline-2-carbonyl)isourea provides the acylating agent, reacting with oxadiazolyl amines at room temperature in 84% yield [4].
Table 2: Catalytic N-Acylation Performance Comparison
Catalyst System | Base | Temp (°C) | Time (h) | Conv. (%) | Key Features |
---|---|---|---|---|---|
Pd₂(dba)₃/Xantphos (2 mol%) | Cs₂CO₃ | 120 | 12 | 91 | Broad functional group tolerance |
CuO nanoparticles (10 mol%) | K₃PO₄ | 100 | 8 | 87 | Recyclable, ligand-free |
In situ isourea formation | None | 25 | 24 | 84 | Mild conditions, no metal |
The PMB group’s para-methoxy position offers a handle for late-stage diversification. Cerium oxide nanoparticles (CeO₂ NPs) immobilized on nitrogen-doped MXene (Ce-NC/CFMX-973) catalyze aerobic oxidation of the PMB methylene to aldehyde functionality using O₂ (1 atm) in xylene at 100°C. This achieves >99.9% conversion and >99% selectivity for the aldehyde – a versatile electrophile for further derivatization (e.g., reductive amination) [6]. Ortho-directed lithiation at C2' of the PMB ring is achievable using sec-BuLi/TMEDA (-78°C), permitting electrophilic quenching with D₂O (deuteration), alkyl halides, or disulfides. For halogenation, NBS/FeCl₃ selectively provides the bromomethyl derivative (C6H₄(OMe)CH₂Br) in 93% yield, enabling Pd-catalyzed cross-couplings [4] [6].
Metabolite-inspired derivatization targets improved physicochemical properties. Hydroxylation at the oxadiazole C5-methyl group (if present) employs in situ-generated hydroxyl radicals (Fe²⁺/H₂O₂), yielding hydroxymethyl analogs (e.g., 4-(5-(hydroxymethyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives) [5]. For sulfonamide-containing hybrids, N-hydroxylation is achieved via mCPBA oxidation, generating N-hydroxy sulfonamides with enhanced metal-chelating capacity [5] [9]. Boronic acid-based post-column derivatization (e.g., using 2-(4-boronobenzyl)isoquinolin-2-ium bromide, BBII) enhances detection sensitivity for hydroxylated metabolites, facilitating rapid SAR analysis of derivatives [9]. Schiff base formation at the quinoxaline C3 position using amino acids enables prodrug strategies, as demonstrated by 85% yield in ethanol with pyridoxal catalysis [5] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1